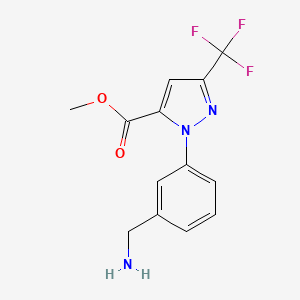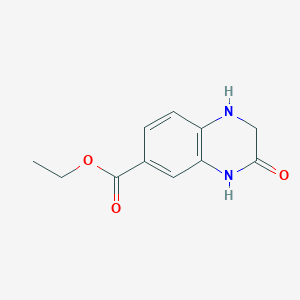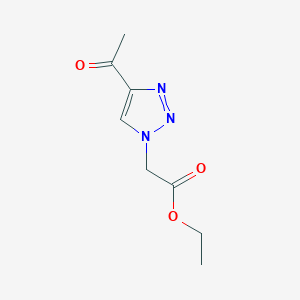
1-Butyl-5-oxopyrrolidine-3-carbohydrazide
Vue d'ensemble
Description
1-Butyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as BOCPH and is a derivative of pyrrolidine. This compound has unique properties that make it suitable for use in scientific research.
Applications De Recherche Scientifique
Synthesis and Derivatives
1-Butyl-5-oxopyrrolidine-3-carbohydrazide is utilized in the synthesis of various chemical compounds. For instance, Sapijanskaitė and Mickevičius (2008) synthesized a series of condensation products using 1-(9-butylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide with different ketones and aldehydes, exploring their spectral properties (Sapijanskaitė & Mickevičius, 2008). Similarly, Vaickelionienė et al. (2011) synthesized derivatives by reacting 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with naphthoquinone, testing these compounds for antimicrobial and antifungal activity (Vaickelionienė et al., 2011).
Antioxidant Properties
Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, evaluating their antioxidant activity. Some compounds showed higher antioxidant activity than ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).
Antibacterial Activity
Balandis et al. (2019) synthesized azole derivatives from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide, examining their antibacterial activity against various bacterial strains. These compounds demonstrated significant antibacterial properties (Balandis et al., 2019).
Structural and Spectral Analysis
Mickevičius et al. (2009) conducted a study on the synthesis of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, using 1-aryl-4-hydrazinocarbonyl-2-pyrrolidinones. The study focused on detailed structural examination using NMR and molecular modeling (Mickevičius et al., 2009).
Analgesic and Anti-inflammatory Activities
Murineddu et al. (2001) synthesized arylidene 5-phenyl-4-R-pyrrole-3-carbohydrazides and evaluated their analgesic and anti-inflammatory activities. The study found significant analgesic action in mice for all synthesized compounds (Murineddu et al., 2001).
Fluorescent Properties
Ge et al. (2011) synthesized novel 1,3,4-oxadiazole derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbohydrazide, exploring their absorption and fluorescence spectra. They observed intense absorption and emission maxima, suggesting potential applications in fluorescence studies (Ge et al., 2011).
Supramolecular Assemblies
Samipillai et al. (2016) analyzed the crystal structures of 3-oxopyrrolidines to investigate the packing and supramolecular arrangement influenced by weak interactions. Their study provides insight into how these structures can form supramolecular assemblies through various weak interactions (Samipillai et al., 2016).
Propriétés
IUPAC Name |
1-butyl-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-4-12-6-7(5-8(12)13)9(14)11-10/h7H,2-6,10H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBHXGYBHHNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-5-oxopyrrolidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B1395738.png)







![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)

